molecular formula C21H23BrClN3O4 B302241 N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

Cat. No.: B302241
M. Wt: 496.8 g/mol
InChI Key: KVIOQIVHSSKTSW-MSXFZWOLSA-N
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Description

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a bromophenyl group, a chloro-methoxyphenyl group, and a morpholin-4-ylacetamide moiety. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.

Preparation Methods

The synthesis of N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-bromophenol with 3-chloro-5-methoxybenzaldehyde to form an intermediate, which is then reacted with morpholine and acetic anhydride to yield the final product . The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Chemical Reactions Analysis

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Mechanism of Action

The mechanism of action of N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide involves its interaction with specific molecular targets within cells. The compound is believed to inhibit the biosynthesis of certain bacterial lipids, thereby exerting its antimicrobial effects . Additionally, its anticancer activity is thought to be mediated through the inhibition of key enzymes involved in cell proliferation and survival pathways .

Comparison with Similar Compounds

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide can be compared to other similar compounds, such as:

Properties

Molecular Formula

C21H23BrClN3O4

Molecular Weight

496.8 g/mol

IUPAC Name

N-[(Z)-[4-[(4-bromophenyl)methoxy]-3-chloro-5-methoxyphenyl]methylideneamino]-2-morpholin-4-ylacetamide

InChI

InChI=1S/C21H23BrClN3O4/c1-28-19-11-16(12-24-25-20(27)13-26-6-8-29-9-7-26)10-18(23)21(19)30-14-15-2-4-17(22)5-3-15/h2-5,10-12H,6-9,13-14H2,1H3,(H,25,27)/b24-12-

InChI Key

KVIOQIVHSSKTSW-MSXFZWOLSA-N

SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=N\NC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

Canonical SMILES

COC1=C(C(=CC(=C1)C=NNC(=O)CN2CCOCC2)Cl)OCC3=CC=C(C=C3)Br

Origin of Product

United States

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